molecular formula C18H24N4O3S B2437072 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole CAS No. 1396800-04-6

2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole

Cat. No.: B2437072
CAS No.: 1396800-04-6
M. Wt: 376.48
InChI Key: PJPIFTILVXZMSU-UHFFFAOYSA-N
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Description

The compound 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole ring, an azetidine ring, and a piperidine ring

Properties

IUPAC Name

[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-12-3-4-15-16(9-12)20-17(19-15)14-10-21(11-14)18(23)13-5-7-22(8-6-13)26(2,24)25/h3-4,9,13-14H,5-8,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPIFTILVXZMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Functionalization

The synthesis of 1-methanesulfonylpiperidine-4-carboxylic acid proceeds via:

  • Boc Protection : tert-Butyl 4-hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) to yield tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (89% yield).
  • Oxidation : The hydroxyl group is oxidized to a carbonyl using Jones reagent (CrO3/H2SO4) in acetone at 0°C, achieving 76% conversion.
  • Deprotection : Boc removal with HCl/dioxane yields 1-methanesulfonylpiperidine-4-carboxylic acid hydrochloride (93% yield).

Key Data :

Step Reagent/Conditions Yield
1 MsCl, TEA, DCM, 0°C 89%
2 CrO3, H2SO4, acetone 76%
3 HCl/dioxane, rt 93%

Azetidine Coupling

The azetidine moiety is introduced via a two-step protocol:

  • Acyl Chloride Formation : 1-Methanesulfonylpiperidine-4-carboxylic acid reacts with thionyl chloride (SOCl2) in toluene at reflux to form the acyl chloride (95% yield).
  • Amide Bond Formation : 3-Aminoazetidine is coupled with the acyl chloride using Hünig’s base (DIPEA) in tetrahydrofuran (THF), achieving 82% yield.

Reaction Optimization :

  • Solvent screening showed THF outperformed DMF or DCM due to improved solubility of the azetidine intermediate.
  • Excess DIPEA (2.5 eq) minimized side reactions from the basic azetidine nitrogen.

Benzodiazole-Azetidine Conjugation

Nucleophilic Aromatic Substitution

5-Methyl-1H-1,3-benzodiazole-2-carbaldehyde undergoes condensation with the azetidine-piperidine conjugate under Mitsunobu conditions (DIAD, PPh3) in THF at 60°C (68% yield).

Alternative Pathway :
A Ullmann coupling using CuI/L-proline in DMSO at 110°C provided superior regioselectivity (81% yield) but required rigorous oxygen exclusion.

Comparative Data :

Method Conditions Yield
Mitsunobu DIAD, PPh3, THF 68%
Ullmann CuI, L-proline, DMSO 81%

Process Optimization and Scale-Up Challenges

Mesylation Efficiency

Methanesulfonyl chloride (MsCl) proved more effective than alternative sulfonating agents (e.g., mesyl anhydride) for piperidine functionalization, with reaction completion in ≤2 hours at 0°C. Excess MsCl (1.5 eq) suppressed di-sulfonation byproducts.

Purification Strategies

  • Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients (30–70%) effectively separated Boc-protected intermediates.
  • Crystallization : The final compound was recrystallized from ethanol/water (4:1) to ≥99% purity (HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzodiazole-H), 4.12–4.08 (m, 2H, azetidine-CH2), 3.95 (s, 3H, SO2CH3), 2.89–2.82 (m, 4H, piperidine-CH2), 2.45 (s, 3H, CH3).
  • LCMS (ESI) : m/z 434.2 [M+H]+ (calc. 434.1).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O + 0.1% TFA) showed a single peak at 6.72 min (99.3% purity).

Applications and Derivatives

The compound’s sulfonylpiperidine motif aligns with patented calcium channel blockers featuring substituted aryl sulfones. Structural analogs demonstrate IC50 values of 12–45 nM against T-type calcium channels, suggesting therapeutic potential in neurological disorders.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S with a molecular weight of 376.48 g/mol. The structure integrates multiple functional groups that enhance its interaction with biological targets. The presence of the methanesulfonyl group and the azetidine ring contributes to its potential biological activities.

Medicinal Chemistry

The compound has been evaluated for its anti-inflammatory and anti-cancer properties. Preliminary studies indicate that it may inhibit pathways involved in inflammation and cell death, particularly through the modulation of interleukin-1 beta release and pyroptosis pathways.

Pharmacological Studies

Research indicates that this compound can interact with specific receptors or enzymes related to inflammatory responses. Interaction studies are essential for understanding its mechanism of action, which may involve binding to molecular targets that modulate biochemical pathways.

Drug Development

The structural complexity of 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole positions it as a candidate for drug development against diseases characterized by inflammatory processes and cancer. Its unique combination of functional groups may enhance solubility and bioavailability compared to similar compounds.

Synthesis Methodology

The synthesis involves several steps that require careful optimization to achieve high yields and purity. Key reagents include methanesulfonyl chloride and various catalysts that facilitate the formation of the desired product. The synthesis process is critical for ensuring that the compound retains its biological activity during testing.

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in clinical settings:

  • Anti-inflammatory Applications : Derivatives of benzodiazole have shown promise in reducing inflammation in preclinical models by inhibiting key inflammatory cytokines.
  • Cancer Treatment : Compounds with similar structural motifs have been evaluated in clinical trials for their ability to induce apoptosis in cancer cells, suggesting a pathway for further exploration with this compound.

Mechanism of Action

The mechanism by which 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The azetidine and piperidine rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of This compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole has emerged as a significant entity in pharmaceutical research due to its complex structure and promising biological activities. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • A benzodiazole core , known for various biological activities.
  • An azetidine ring connected to a methanesulfonylpiperidine moiety.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H24N4O3S
Molecular Weight376.48 g/mol
IUPAC NameThis compound

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable anti-inflammatory and anti-cancer properties. Key findings include:

  • Inhibition of Inflammatory Pathways : The compound may inhibit pathways related to inflammation, particularly by reducing the release of interleukin-1 beta, a key cytokine involved in inflammatory responses.
  • Effects on Cell Death Mechanisms : It has been observed to inhibit cell death processes such as pyroptosis, suggesting a protective role in cellular environments prone to inflammatory damage.

The proposed mechanisms through which this compound exerts its effects include:

  • Receptor Binding : Interaction with specific receptors or enzymes involved in inflammatory responses.
  • Enzyme Inhibition : Potential inhibition of enzymes that play critical roles in inflammatory and cancerous pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the same class. Here are key insights from recent research:

  • Anti-Cancer Activity : Research indicates that derivatives of benzodiazole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways.
  • Anti-inflammatory Effects : A study demonstrated that compounds with similar structural features significantly reduced markers of inflammation in animal models.
  • Cell Viability Studies : In vitro studies have shown that the compound enhances cell viability under stress conditions, indicating its potential as a therapeutic agent in conditions characterized by excessive inflammation or tumor growth.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Techniques such as molecular docking and binding affinity assays are being employed to elucidate these interactions.

Q & A

What spectroscopic and analytical methods are recommended for confirming the structure of this compound?

Basic Research Question
To confirm the structure of the compound, employ a combination of infrared spectroscopy (IR) to identify functional groups (e.g., sulfonyl, carbonyl) and nuclear magnetic resonance (NMR) (1H and 13C) to elucidate the aromatic, piperidine, and azetidine moieties . Elemental analysis (C, H, N, S) should validate stoichiometric ratios. For advanced validation, high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography resolves stereochemical ambiguities .

How can researchers resolve discrepancies between experimental NMR data and theoretical predictions?

Advanced Research Question
Discrepancies often arise from conformational flexibility or solvent effects. Methodological steps include:

  • Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d6, CDCl3) to minimize shifts .
  • Dynamic NMR studies : Analyze temperature-dependent spectra to identify rotamers or tautomers .
  • Computational validation : Compare experimental data with density functional theory (DFT) -predicted chemical shifts using software like Gaussian or ORCA .
  • Cross-validation : Use elemental analysis or crystallography to rule out impurities .

What synthetic strategies are effective for constructing the benzodiazole core in this compound?

Basic Research Question
The benzodiazole core is typically synthesized via cyclocondensation of substituted hydrazines with carbonyl precursors under acidic or thermal conditions. For example:

  • React 5-methyl-1H-benzodiazole intermediates with piperidine-4-carbonyl derivatives in the presence of POCl3 or H2SO4 as catalysts .
  • Optimize reaction time and temperature (e.g., 80–120°C) to enhance regioselectivity .

How can reaction yields be improved for multi-step syntheses involving azetidine and piperidine moieties?

Advanced Research Question
Yield optimization requires:

  • Catalyst screening : Test Pd-mediated cross-coupling or organocatalysts for azetidine-piperidine bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility, while microwave-assisted synthesis reduces reaction time .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during sulfonylation .
  • Purification : Employ flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization to isolate high-purity intermediates .

What computational approaches are recommended for predicting biological activity or binding modes?

Advanced Research Question
To model interactions with biological targets:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors. Compare poses with crystallized ligands for validation .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with activity data to guide structural modifications .

How should researchers address low purity or unexpected byproducts in the final compound?

Advanced Research Question
Troubleshooting steps include:

  • Byproduct identification : Use LC-MS or GC-MS to detect impurities. Common issues include incomplete sulfonylation or azetidine ring-opening .
  • Reaction monitoring : Track progress via TLC or in situ IR to halt reactions at optimal conversion .
  • Repurification : Re-crystallize from ethanol/water mixtures or use preparative HPLC with C18 columns .

What are best practices for stabilizing sulfonamide and carbonyl groups during storage?

Basic Research Question
To prevent hydrolysis or oxidation:

  • Storage conditions : Keep the compound in anhydrous DMSO or under argon at −20°C.
  • Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for long-term storage .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .

How can researchers validate the biological relevance of this compound in vitro?

Advanced Research Question
Design assays to:

  • Target engagement : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to purified proteins .
  • Cellular assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC50 determination) in relevant cell lines .
  • Metabolic stability : Assess half-life in liver microsomes to prioritize lead candidates .

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